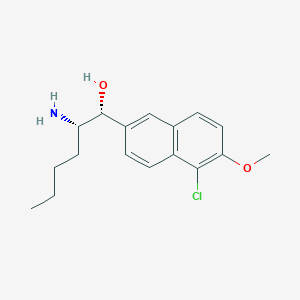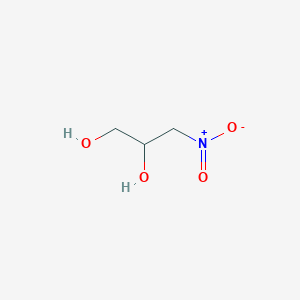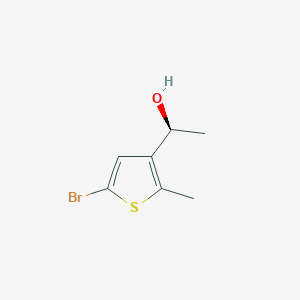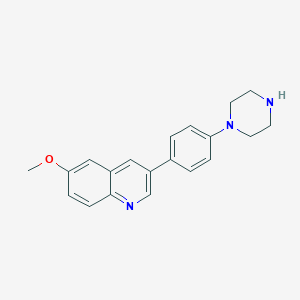
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and phenolic groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid typically involves multi-step organic synthesis techniques. The process often begins with the preparation of the phenolic intermediates, followed by halogenation reactions to introduce the chlorine and iodine atoms. The final step usually involves coupling the halogenated phenolic intermediates with the amino acid backbone under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The halogen atoms can be selectively reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce dehalogenated compounds, and substitution can result in various functionalized derivatives.
Scientific Research Applications
(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s phenolic and halogenated groups enable it to bind to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the halogen atoms and has different biological properties.
(2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid: Contains iodine atoms but lacks the chlorine and additional phenolic groups.
Uniqueness
The presence of multiple halogen atoms and phenolic groups in (2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11ClI3NO4 |
|---|---|
Molecular Weight |
685.42 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11ClI3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
InChI Key |
MQUDMFHNJQNOJT-LBPRGKRZSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)



![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)







